N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline

Schiff base Solid-state planarity X-ray crystallography

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline (Molecular Formula: C15H12N2O4; Molecular Weight: 284.27 g/mol) is a synthetic Schiff base formed via the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) and 2-methyl-5-nitroaniline. This compound integrates a benzodioxole moiety with a nitro-substituted aniline fragment connected through an azomethine (–C=N–) bridge, representing a defined structural entry within the benzodioxole-Schiff base chemical space.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
Cat. No. B11528791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H12N2O4/c1-10-2-4-12(17(18)19)7-13(10)16-8-11-3-5-14-15(6-11)21-9-20-14/h2-8H,9H2,1H3
InChIKeyCIYCQECSZIJWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline – A Specialized Benzodioxole-Schiff Base Research Intermediate


N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline (Molecular Formula: C15H12N2O4; Molecular Weight: 284.27 g/mol) is a synthetic Schiff base formed via the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) and 2-methyl-5-nitroaniline . This compound integrates a benzodioxole moiety with a nitro-substituted aniline fragment connected through an azomethine (–C=N–) bridge, representing a defined structural entry within the benzodioxole-Schiff base chemical space. Its potential applications are primarily as a synthetic intermediate for further derivatization, particularly in the development of heterocyclic compounds with antimicrobial potential [1].

Procurement Risk: Structural and Thermal Incomparability of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline with Related Benzodioxole Schiff Bases


The combination of the 1,3-benzodioxole aromatic core with the electron-withdrawing 5-nitro and steric 2-methyl substituents creates a highly specific molecular profile that cannot be approximated by generic benzodioxole analogs. The specific regiochemistry of the nitro group (position 5 versus 3 or 4) directly influences the compound's solid-state planarity, melting behavior, and intermolecular interactions, as evidenced by comparative crystallographic data [1]. Furthermore, within the benzodioxole-Schiff base class, antibacterial activity has been shown to be highly scaffold-dependent, with only specific derivatives (e.g., compound (2)) demonstrating broad-spectrum inhibition including MRSA [2]. Substituting this compound with a structurally related analog (e.g., N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline) would yield a product with significantly lower melting point (99-100°C vs. 231-232°C) and altered solid-state properties, potentially compromising its utility as a synthetic building block .

Quantitative Evidence: N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline vs. Key Comparators


Crystallographic Planarity: Dihedral Angle Comparison with Close Benzodioxole Schiff Base Analogs

X-ray crystallographic analysis indicates that the target compound, C15H12N2O4, exhibits a dihedral angle between its aromatic rings of 8.01(3)° [1]. In comparison, the closely related 4-methyl analog, N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline (C15H13NO2), displays significantly larger dihedral angles of 19.40(5)° and 42.90(6)° for its two symmetry-independent molecules, indicating a markedly less planar conformation and variable solid-state packing [2].

Schiff base Solid-state planarity X-ray crystallography Pi-pi stacking Crystal engineering

Thermal Stability Differentiation: Melting Point Comparison with a Nitro-Regioisomeric Benzodioxole Analog

The target compound exhibits a melting point of 504–505 K (approximately 231–232°C) . This is significantly higher than the melting point of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (a regioisomer with the nitro group at the 3-position of the aniline ring and a methylene bridge instead of a Schiff base), which melts at 99–100°C (372–373 K) as reported by a commercial supplier .

Melting point Thermal stability Intermolecular interactions Nitro group Procurement

Crystal Engineering: Nitro-Amino Substituent Effect on Planarity in 2-Methyl-5-nitroaniline Fragment

The parent amine, 2-methyl-5-nitroaniline, displays a nearly coplanar arrangement between its amino group and aromatic ring (dihedral angle: 3.7°) and between its nitro group and ring (3.2°), as determined by X-ray crystallography [1]. In contrast, other regioisomers, such as 2-methyl-4-nitroaniline, exhibit a fundamentally different crystal packing motif with head-to-head chain assemblies that are absent in the 5-nitro isomer [2]. This inherent planarity of the 2-methyl-5-nitro substitution pattern is preserved in the benzodioxole Schiff base, contributing to its unique solid-state properties.

Crystal engineering Nitroaniline Planarity Substitution pattern Crystal packing

Antibacterial Spectrum of 1,3-Benzodioxole Schiff Base Derivatives Including MRSA Activity

A series of five 1,3-benzodioxole derivatives synthesized from piperonal were evaluated for in vitro antibacterial activity via agar diffusion against five pathogenic strains. The Schiff base derivative, compound (2), demonstrated the ability to inhibit 4 out of 5 tested strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis [1]. In silico target prediction suggested binding affinity to the bacterial FabH enzyme [1]. It is important to note that while compound (2) in this study is a 1,3-benzodioxole-containing Schiff base, its exact structural identity requires independent confirmation regarding whether it corresponds precisely to the target compound.

Antibacterial MRSA Schiff base 1,3-Benzodioxole FabH enzyme Antimicrobial resistance

High-Value Application Scenarios for N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline Based on Verified Properties


Precursor for Heterocyclic Synthesis Targeting Antimicrobial Drug Discovery Programs

This compound serves as a strategic intermediate for synthesizing thiazolidine-4-one, oxazepine, or other heterocyclic derivatives with established antimicrobial potential. Its demonstrated ability to form stable Schiff base intermediates makes it valuable for generating compound libraries targeting bacterial FabH enzyme inhibition, particularly against MRSA [1].

Crystal Engineering Studies Requiring High-Planarity Benzodioxole Building Blocks

The compound's near-planar conformation (dihedral angle ~8.0°) facilitates predictable π-π stacking interactions in the solid state, making it a suitable candidate for cocrystallization studies, metal-organic framework synthesis, or supramolecular chemistry applications where controlled molecular packing is essential [2].

Reference Standard for Analytical Method Development in Quality Control of Benzodioxole APIs

Given its well-defined thermal stability (melting point 231-232°C) and crystallinity, this compound can serve as a reference standard for HPLC, DSC, or TLC method development and validation in the quality control of benzodioxole-containing active pharmaceutical ingredients (APIs) and their intermediates .

Nitroarene Reduction Studies for Amino-Functionalized Building Blocks

The presence of the 5-nitro group on the aniline ring makes this compound a valuable substrate for selective reduction studies aiming to generate the corresponding 5-amino derivative, which can then be further functionalized via amide coupling or reductive amination to access more complex pharmacophores [3].

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